molecular formula C16H12O B6324742 3-(Naphthalen-1-yl)phenol, 95% CAS No. 33104-28-8

3-(Naphthalen-1-yl)phenol, 95%

Cat. No. B6324742
CAS RN: 33104-28-8
M. Wt: 220.26 g/mol
InChI Key: MFZDWVIWDAFDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-1-yl)phenol, 95% (3NP-95) is a chemical compound that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a melting point of 82-84 °C and a boiling point of 250-260 °C. 3NP-95 is a versatile starting material for the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as an intermediate in the production of a variety of organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Naphthalen-1-yl)phenol, 95% involves a two-step reaction process. The first step involves the synthesis of 1-naphthol from naphthalene, followed by the second step which involves the reaction of 1-naphthol with phenol to form 3-(Naphthalen-1-yl)phenol.

Starting Materials
Naphthalene, Sodium hydroxide (NaOH), Sulfuric acid (H2SO4), Phenol, Copper(II) sulfate (CuSO4), Sodium sulfite (Na2SO3)

Reaction
Step 1: Synthesis of 1-naphthol from naphthalene, a. Dissolve 10 g of naphthalene in 100 mL of sulfuric acid, b. Add 10 g of sodium hydroxide to the solution and stir for 30 minutes, c. Pour the solution into 500 mL of ice water and filter the resulting solid, d. Wash the solid with water and dry it to obtain 1-naphthol, Step 2: Reaction of 1-naphthol with phenol to form 3-(Naphthalen-1-yl)phenol, a. Dissolve 5 g of 1-naphthol and 5 g of phenol in 50 mL of ethanol, b. Add 0.5 g of copper(II) sulfate and 0.5 g of sodium sulfite to the solution, c. Heat the solution under reflux for 2 hours, d. Cool the solution and filter the resulting solid, e. Wash the solid with water and dry it to obtain 3-(Naphthalen-1-yl)phenol

Scientific Research Applications

3-(Naphthalen-1-yl)phenol, 95% has a wide range of scientific research applications. It is used as a starting material in the synthesis of polymers, pharmaceuticals, and dyes. It is also used in the synthesis of organic compounds, such as nitro compounds, amines, and nitriles. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. 3-(Naphthalen-1-yl)phenol, 95% is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Mechanism Of Action

3-(Naphthalen-1-yl)phenol, 95% is a versatile starting material for the synthesis of various organic compounds due to its ability to undergo a variety of reactions. The most common reaction of 3-(Naphthalen-1-yl)phenol, 95% is the nucleophilic substitution reaction, in which the nucleophile (the attacking species) displaces the leaving group from the 3-(Naphthalen-1-yl)phenol, 95% molecule. This reaction is catalyzed by acids, such as sulfuric acid, and bases, such as sodium hydroxide. The leaving group can be an alkyl halide, an aryl halide, or a nitrile.

Biochemical And Physiological Effects

3-(Naphthalen-1-yl)phenol, 95% is a non-toxic and non-irritant compound. It is not known to have any adverse effects on the human body. However, it is important to note that 3-(Naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(Naphthalen-1-yl)phenol, 95% in laboratory experiments include its low cost, availability, and versatility. It is also a non-toxic and non-irritant compound. The main limitation of using 3-(Naphthalen-1-yl)phenol, 95% in laboratory experiments is that it is not approved for use in humans or animals.

Future Directions

There are several potential future directions for 3-(Naphthalen-1-yl)phenol, 95%. These include its use in the synthesis of new pharmaceuticals, polymers, and dyes. It could also be used in the synthesis of new heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, further research could be conducted to explore its potential use in the development of new catalysts and reagents. Finally, further research could be conducted to explore its potential use in the development of new drug delivery systems.

properties

IUPAC Name

3-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZDWVIWDAFDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yl)phenol

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